molecular formula C19H20N6O3S B6548322 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-1,4-dihydropyridin-4-one CAS No. 946227-93-6

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-1,4-dihydropyridin-4-one

Cat. No. B6548322
CAS RN: 946227-93-6
M. Wt: 412.5 g/mol
InChI Key: BTSZEIBMINADSB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an indole group, a tetrazole group, and a dihydropyridinone group. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and tetrazole groups are aromatic, contributing to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the indole group is known to undergo electrophilic substitution at the C3 position .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s hard to make accurate predictions .

Future Directions

Given the biological activity of many indole and tetrazole compounds, this compound could be of interest for future research, particularly in the field of medicinal chemistry .

properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S/c1-23-19(20-21-22-23)29-12-14-9-16(26)17(28-2)10-24(14)11-18(27)25-8-7-13-5-3-4-6-15(13)25/h3-6,9-10H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSZEIBMINADSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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